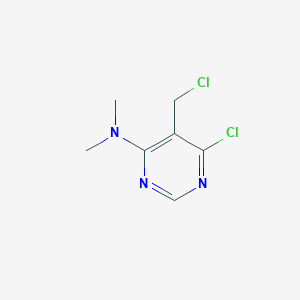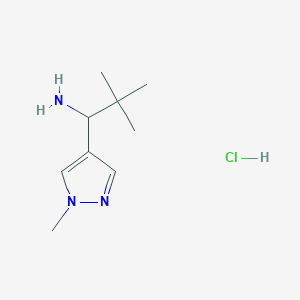![molecular formula C8H6ClNS B1457890 4-Chloro-6-methyl-thieno[2,3-b]pyridine CAS No. 1824285-22-4](/img/structure/B1457890.png)
4-Chloro-6-methyl-thieno[2,3-b]pyridine
Overview
Description
4-Chloro-6-methyl-thieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a chlorine atom at the 4-position and a methyl group at the 6-position
Mechanism of Action
Target of Action
4-Chloro-6-methyl-thieno[2,3-b]pyridine is a heterocyclic compound that has shown significant pharmacological and biological utility . It has been reported as a Pim-1 kinase inhibitor , which plays a crucial role in cell cycle progression, apoptosis, and transcription .
Mode of Action
It is known to inhibit the pim-1 kinase . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .
Biochemical Pathways
The inhibition of Pim-1 kinase by this compound can affect various biochemical pathways. Pim-1 kinase is involved in several signaling pathways, including the JAK/STAT pathway, the PI3K/AKT/mTOR pathway, and the MAPK pathway . By inhibiting Pim-1 kinase, this compound can potentially disrupt these pathways, leading to various downstream effects such as reduced cell proliferation and increased apoptosis .
Result of Action
The inhibition of Pim-1 kinase by this compound can lead to various molecular and cellular effects. For instance, it can lead to reduced cell proliferation and increased apoptosis . This can potentially be beneficial in the treatment of diseases characterized by excessive cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-methyl-thieno[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function and preventing microbial growth . Additionally, this compound can bind to specific receptors and proteins, modulating their activity and leading to various biochemical outcomes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and cellular metabolism . Furthermore, this compound can affect the expression of various genes involved in cell cycle regulation, apoptosis, and other critical cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound has been shown to inhibit the activity of certain kinases, thereby disrupting key signaling pathways involved in cell growth and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . In vitro and in vivo studies have also indicated that the effects of this compound on cellular function can vary over time, with some long-term effects observed in specific cell types .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. Low to moderate doses of this compound have been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active or inactive metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with specific enzymes can also modulate its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation and localization . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its distribution and overall bioavailability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific organelles or compartments within the cell through various targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing cellular processes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-thieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxylic acid derivatives with suitable reagents to form the thienopyridine core. For instance, refluxing 2-thiophenecarboxylic acid with phosphorus oxychloride can yield a mixture of 4- and 6-chloro-thieno[2,3-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-thieno[2,3-b]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases, acids, and oxidizing or reducing agents. For example, nucleophilic substitution reactions may involve the use of strong bases such as sodium hydride or potassium tert-butoxide .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, nucleophilic substitution can yield various substituted thienopyridine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Chloro-6-methyl-thieno[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound and its derivatives are investigated for their electronic properties and potential use in organic electronics and optoelectronic devices.
Biological Studies: It is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
Comparison with Similar Compounds
4-Chloro-6-methyl-thieno[2,3-b]pyridine can be compared with other thienopyridine derivatives, such as:
Thieno[2,3-c]pyridine: Similar in structure but with different substitution patterns and potentially different biological activities.
Benzo[4,5]thieno[2,3-b]pyridine: Contains an additional benzene ring, which may confer different electronic properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-chloro-6-methylthieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAZSLMYYIZJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CSC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



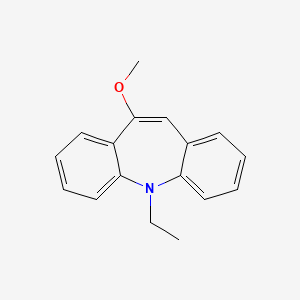
![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)
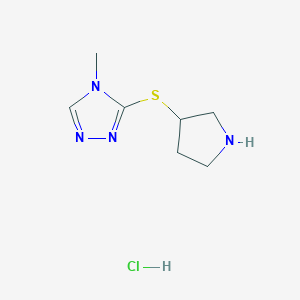
![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)
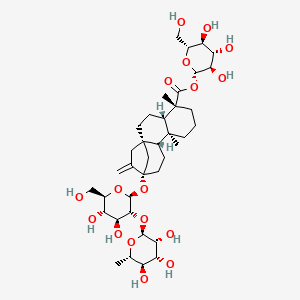
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)
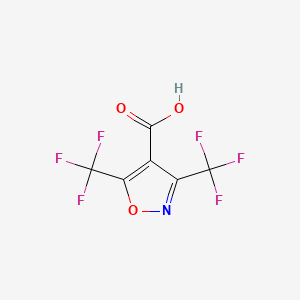
![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)
